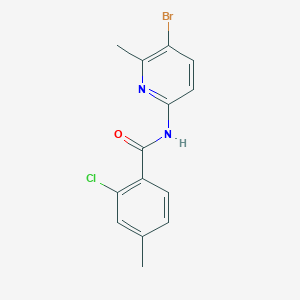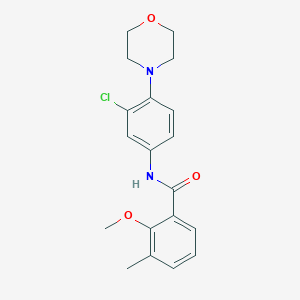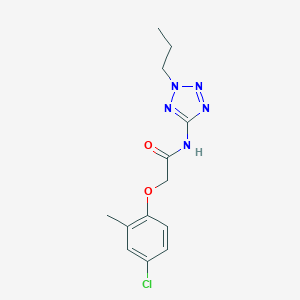![molecular formula C16H17N3O2 B251633 N-[2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B251633.png)
N-[2-(4-morpholinyl)phenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-morpholinyl)phenyl]nicotinamide, also known as NMN, is a molecule that has gained significant attention in the scientific community due to its potential health benefits. NMN is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a critical role in cellular metabolism and energy production. In recent years, research has shown that NMN supplementation can increase NAD+ levels, leading to a range of potential health benefits.
作用機序
N-[2-(4-morpholinyl)phenyl]nicotinamide works by increasing NAD+ levels, which plays a critical role in cellular metabolism and energy production. NAD+ is involved in a range of cellular processes, including DNA repair, gene expression, and cell signaling. By increasing NAD+ levels, N-[2-(4-morpholinyl)phenyl]nicotinamide can improve mitochondrial function and energy metabolism, leading to potential health benefits.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation has been shown to have a range of biochemical and physiological effects. Studies have shown that N-[2-(4-morpholinyl)phenyl]nicotinamide can improve mitochondrial function, increase energy metabolism, and enhance insulin sensitivity. Other studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may have anti-aging effects, as it has been shown to improve DNA repair mechanisms and reduce inflammation.
実験室実験の利点と制限
One advantage of using N-[2-(4-morpholinyl)phenyl]nicotinamide in lab experiments is that it can increase NAD+ levels, which can improve cellular metabolism and energy production. This can be useful in studying a range of cellular processes, including DNA repair, gene expression, and cell signaling. One limitation of using N-[2-(4-morpholinyl)phenyl]nicotinamide in lab experiments is that it may have off-target effects, as it can interact with a range of cellular processes.
将来の方向性
There are a range of potential future directions for N-[2-(4-morpholinyl)phenyl]nicotinamide research. One area of focus is on its potential anti-aging effects, as studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may improve DNA repair mechanisms and reduce inflammation. Other potential areas of focus include studying the effects of N-[2-(4-morpholinyl)phenyl]nicotinamide on specific cellular processes, such as gene expression and cell signaling. Additionally, there is a need for further research on the safety and efficacy of N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation in humans.
合成法
N-[2-(4-morpholinyl)phenyl]nicotinamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of nicotinamide with 2-(4-morpholinyl)aniline in the presence of a catalyst such as palladium on carbon.
科学的研究の応用
N-[2-(4-morpholinyl)phenyl]nicotinamide has been the subject of numerous scientific studies, with research focusing on its potential health benefits. Studies have shown that N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation can improve mitochondrial function, increase energy metabolism, and enhance insulin sensitivity. Other studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may have anti-aging effects, as it has been shown to improve DNA repair mechanisms and reduce inflammation.
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c20-16(13-4-3-7-17-12-13)18-14-5-1-2-6-15(14)19-8-10-21-11-9-19/h1-7,12H,8-11H2,(H,18,20) |
InChIキー |
WOPWMFJQZIIELB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
正規SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)
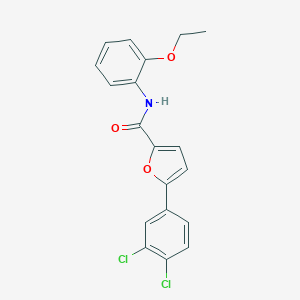
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B251554.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
![3,4,5-triethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251559.png)
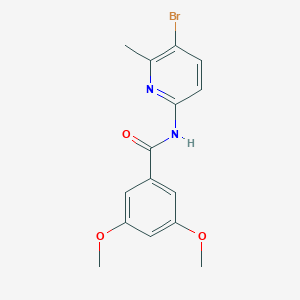
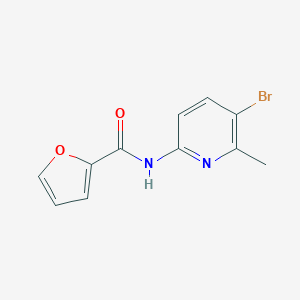
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]acetamide](/img/structure/B251569.png)
